molecular formula C17H18N4O3S B11527673 N'-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide

N'-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide

Cat. No.: B11527673
M. Wt: 358.4 g/mol
InChI Key: GRTMWUSJNFXYIQ-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide is a complex organic compound that features a unique combination of functional groups

Properties

Molecular Formula

C17H18N4O3S

Molecular Weight

358.4 g/mol

IUPAC Name

N-[(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propylideneamino]-2-pyrimidin-2-ylsulfanylacetamide

InChI

InChI=1S/C17H18N4O3S/c1-2-13(12-4-5-14-15(10-12)24-9-8-23-14)20-21-16(22)11-25-17-18-6-3-7-19-17/h3-7,10H,2,8-9,11H2,1H3,(H,21,22)/b20-13+

InChI Key

GRTMWUSJNFXYIQ-DEDYPNTBSA-N

Isomeric SMILES

CC/C(=N\NC(=O)CSC1=NC=CC=N1)/C2=CC3=C(C=C2)OCCO3

Canonical SMILES

CCC(=NNC(=O)CSC1=NC=CC=N1)C2=CC3=C(C=C2)OCCO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-yl propylidene, which is then reacted with pyrimidin-2-ylsulfanyl acetohydrazide under specific conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different oxygenated derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

N’-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide involves its interaction with molecular targets in biological systems. This can include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but initial studies suggest it may influence pathways related to neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide is unique due to its combination of the benzodioxin core with a pyrimidin-2-ylsulfanyl group and an acetohydrazide moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler related compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.